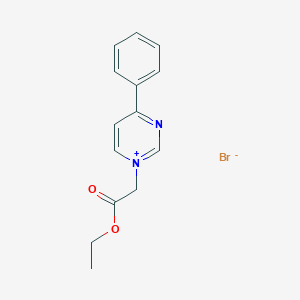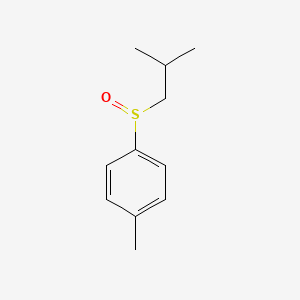
Isobutyl-p-methylphenyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl-p-methylphenyl sulfoxide is an organic compound with the molecular formula C₁₁H₁₆OS. It is a sulfoxide, which means it contains a sulfinyl functional group attached to an aromatic ring and an isobutyl group. Sulfoxides are known for their unique chemical properties and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl-p-methylphenyl sulfoxide can be synthesized through the oxidation of isobutyl-p-methylphenyl sulfide. A common method involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as oxalic acid dihydrate. This reaction typically occurs at room temperature and provides high yields of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and scalable production. The choice of oxidizing agents and catalysts may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Isobutyl-p-methylphenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of oxalic acid dihydrate.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Oxidation: Isobutyl-p-methylphenyl sulfone.
Reduction: Isobutyl-p-methylphenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl-p-methylphenyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isobutyl-p-methylphenyl sulfoxide involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of enzymes and other biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Isobutyl-p-methylphenyl sulfoxide can be compared with other sulfoxides such as:
Methyl phenyl sulfoxide: Similar in structure but with a methyl group instead of an isobutyl group.
Ethyl phenyl sulfoxide: Contains an ethyl group instead of an isobutyl group.
Propyl phenyl sulfoxide: Contains a propyl group instead of an isobutyl group.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to other sulfoxides .
Properties
CAS No. |
77919-66-5 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropylsulfinyl)benzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-13(12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
UUTSHQRWCJKXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


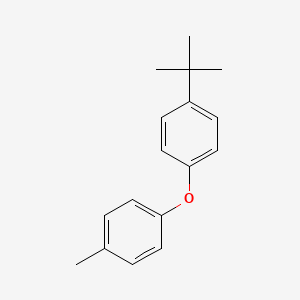
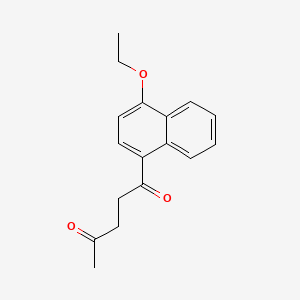
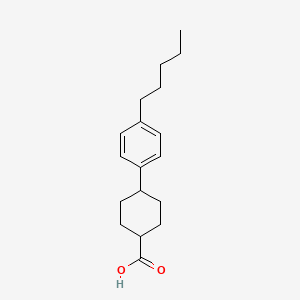

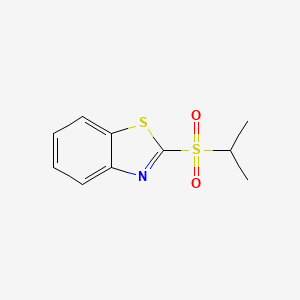


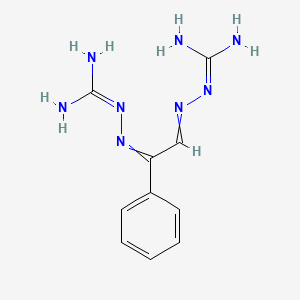
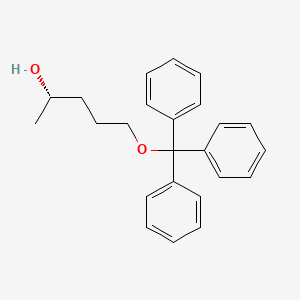
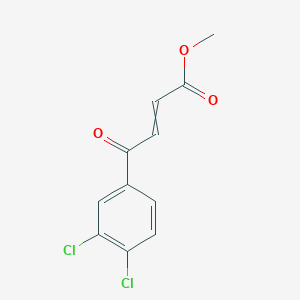
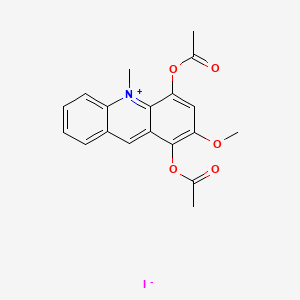

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
